REACTION_SMILES
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[Br:1][c:2]1[s:3][cH:4][cH:5][c:6]1[CH3:7].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:8][CH2:9][CH2:10][CH2:11][Li:12].[CH:13]([O:14][B:17]1[O:18][C:19]([CH3:24])([CH3:25])[C:20]([CH3:22])([CH3:23])[O:21]1)([CH3:15])[CH3:16]>>[c:2]1([B:17]2[O:18][C:19]([CH3:24])([CH3:25])[C:20]([CH3:22])([CH3:23])[O:21]2)[s:3][cH:4][cH:5][c:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccsc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OB1OC(C)(C)C(C)(C)O1
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Name
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Type
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product
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Smiles
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Cc1ccsc1B1OC(C)(C)C(C)(C)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |